molecular formula C23H26N4O4 B5202143 2-(3-benzyl-2,4-dioxo-1,3,8-triazaspiro[4.5]decan-8-yl)-N-(3-methoxyphenyl)acetamide

2-(3-benzyl-2,4-dioxo-1,3,8-triazaspiro[4.5]decan-8-yl)-N-(3-methoxyphenyl)acetamide

Cat. No.: B5202143
M. Wt: 422.5 g/mol
InChI Key: VOSKAMWTEHFAAJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

  • Reactants: Methoxyphenyl acetic acid derivatives.
  • Conditions: Organic solvents, coupling agents, and controlled temperature.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the desired purity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-benzyl-2,4-dioxo-1,3,8-triazaspiro[45]decan-8-yl)-N-(3-methoxyphenyl)acetamide typically involves multiple stepsThe reaction conditions often require the use of organic solvents such as chloroform, methanol, and ethanol .

  • Step 1: Formation of the Triazaspirodecane Core

    • Reactants: Suitable amines and carbonyl compounds.
    • Conditions: Organic solvents, controlled temperature, and inert atmosphere.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation

    • Reagents: Oxidizing agents like hydrogen peroxide or potassium permanganate.
    • Conditions: Aqueous or organic solvents, controlled temperature.
    • Products: Oxidized derivatives of the compound.
  • Reduction

    • Reagents: Reducing agents like sodium borohydride or lithium aluminum hydride.
    • Conditions: Organic solvents, controlled temperature.
    • Products: Reduced derivatives of the compound.
  • Substitution

    • Reagents: Halides or other nucleophiles.
    • Conditions: Organic solvents, base catalysts, and controlled temperature.
    • Products: Substituted derivatives of the compound.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Solvents: Chloroform, methanol, ethanol.

    Catalysts: Base catalysts like sodium hydroxide or potassium carbonate.

Scientific Research Applications

2-(3-benzyl-2,4-dioxo-1,3,8-triazaspiro[4.5]decan-8-yl)-N-(3-methoxyphenyl)acetamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of other complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential as a therapeutic agent in various diseases.

    Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 2-(3-benzyl-2,4-dioxo-1,3,8-triazaspiro[4.5]decan-8-yl)-N-(3-methoxyphenyl)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

  • Benzyl 2,4-dioxo-1,3,8-triazaspiro[4.5]decane-8-carboxylate
  • 8-Cbz-2,4-dioxo-1,3,8-triazaspiro[4.5]decane
  • 1’-Cbz-spiro[hydantoin-5,4’-piperidine]

Uniqueness

2-(3-benzyl-2,4-dioxo-1,3,8-triazaspiro[4.5]decan-8-yl)-N-(3-methoxyphenyl)acetamide stands out due to its unique spirocyclic structure and the presence of both benzyl and methoxyphenyl groups.

Properties

IUPAC Name

2-(3-benzyl-2,4-dioxo-1,3,8-triazaspiro[4.5]decan-8-yl)-N-(3-methoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N4O4/c1-31-19-9-5-8-18(14-19)24-20(28)16-26-12-10-23(11-13-26)21(29)27(22(30)25-23)15-17-6-3-2-4-7-17/h2-9,14H,10-13,15-16H2,1H3,(H,24,28)(H,25,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOSKAMWTEHFAAJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)NC(=O)CN2CCC3(CC2)C(=O)N(C(=O)N3)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.